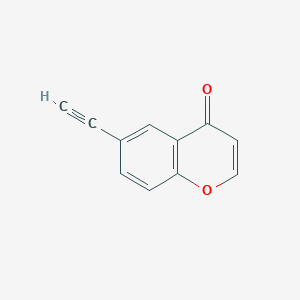

6-ethynyl-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-ethynyl-4H-chromen-4-one is a chemical compound with the molecular formula C11H6O2 It is a derivative of chromone, featuring an ethynyl group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

While specific industrial production methods for 6-ethynyl-4H-chromen-4-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-ethynyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form different functional groups.

Reduction: The compound can be reduced to form corresponding alkenes or alkanes.

Substitution: The ethynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.

Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Synthesis and Reactions

-

Fluorogenic Intercalators 6-Ethynyl-4H-chromen-4-one can be used in the synthesis of fluorogenic covalent chromone-based intercalators . These intercalators are valuable for detecting and visualizing specific nucleic acids .

- 6-Ethynyl-3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one (6-EHT ) is synthesized from compound 1 using K2CO3 in MeOH . The resulting crude product is directly used in the next step .

- 6-Ethynyl-3-methoxy-2-(thiophen-2-yl)-4H-chromen-4-one (6-EMT ) is produced by stirring 6-EHT with 18-crown-6, a KOH aq. solution, and dimethyl sulfate . The mixture is then purified using flash chromatography to yield the desired compound .

- Palladium-Catalyzed Cross-Coupling Reactions: The ethynyl group in this compound can participate in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds and introducing further modifications .

- Synthesis of Seleno- and Thioflavones: Ethynyl ketone can undergo ring closure with NaHY (Y = S, Se) to synthesize thio- and selenoflavones, with the reaction's efficiency depending on the solvent, such as polyethylene glycol-400 (PEG-400) .

Biological Activities and Applications

- Anticancer Activity: Chromene derivatives exhibit anticancer activity against various human tumor cells . For instance, 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromene derivatives have shown cytotoxic activities . Substitution at the second, third, and fourth positions of 4-aryl-4H-chromenes can lead to potent antitumor activity . Halogenation at the third position can also intensify antitumor potency .

- Enzyme Inhibition: Chromenes have demonstrated the ability to inhibit α-glucosidase and tyrosinase, with molecular docking studies revealing the atomic interactions between chromenes and the binding sites of these enzymes .

- Estrogen Receptor Antagonists: Modified chromenes with basic aryl ethers at the C-4 position and ester substitutions at C-3 have been synthesized and tested as estrogen receptor (ER) antagonists in MCF-7 tumor cell lines .

Data Table: Anticancer Activity of Chromene Derivatives

Case Studies

- Spirobenzo[h]chromenes as EGFR Inhibitors: Spirobenzo[h]chromenes have been identified as effective EGFR inhibitors, with molecule 10 showing an IC50 of 1.2 μM and exhibiting a better inhibitory effect against tubulin polymerization .

- Azo-Sulfa-Fused Chromone Motifs: Azo-sulfa-fused chromone motifs are being developed with structural modifications to enhance their potency, indicating their potential as therapeutic agents .

- 3-Ethynylaryl Coumarin Dyes: 3-Ethynylaryl coumarin dyes are used in dye-sensitized solar cells (DSSCs). These dyes incorporate mono, bithiophenes, and thieno [3,2-b] thiophene, along with an alkylated benzotriazole unit, to enhance their performance in solar energy applications .

Mechanism of Action

The mechanism of action of 6-ethynyl-4H-chromen-4-one involves its interaction with various molecular targets. The ethynyl group can participate in nucleophilic addition reactions, while the chromone core can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Chroman-4-one: Lacks the ethynyl group but shares the chromone core structure.

Chromen-4-one: Similar to chroman-4-one but with a double bond in the chromone ring.

Thiochroman-4-one: Contains a sulfur atom in place of the oxygen in the chromone ring.

Uniqueness

6-ethynyl-4H-chromen-4-one is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

6-Ethynyl-4H-chromen-4-one, a compound belonging to the chromone family, has garnered attention in recent years due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and data.

| Property | Value |

|---|---|

| CAS No. | 1191128-63-8 |

| Molecular Formula | C11H6O2 |

| Molecular Weight | 170.2 g/mol |

| Purity | ≥95% |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The ethynyl group enhances its reactivity, allowing it to participate in multiple chemical reactions that can modulate cellular pathways. Key mechanisms include:

- Anticancer Activity : The compound has been studied for its ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : It exhibits activity against various pathogens, making it a candidate for developing new antimicrobial agents.

- Kinase Inhibition : Recent studies have shown that derivatives of this compound can selectively inhibit Rho-associated protein kinases (ROCK), which are involved in various cellular processes including cancer progression and metastasis .

Anticancer Properties

Research indicates that this compound and its derivatives show significant anticancer effects. For instance:

- Cell Line Studies : In vitro studies on various cancer cell lines, including HT-29 (colon cancer), have demonstrated that these compounds can reduce cell viability with IC50 values below 11 μM .

- Mechanistic Insights : The compound induces apoptosis via the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and cell death .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Studies have shown that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent.

Case Studies

- Prostate Cancer Research : A study investigated the effects of this compound on prostate cancer cells. The findings indicated that the compound could modulate the Hippo signaling pathway, influencing cell cycle dynamics and potentially reducing tumor recurrence .

- Diabetic Retinopathy Model : In retinal explants exposed to high glucose conditions, a derivative of this compound demonstrated protective effects against oxidative stress-induced apoptosis, highlighting its therapeutic potential in diabetic complications .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 4H-chromen-4-one | Lacks ethynyl group | Lower reactivity and activity |

| 6-Methyl-4H-chromen-4-one | Contains methyl group | Different pharmacological profile |

| 6-Chloro-3-cyano-4H-chromen | Substituted at different positions | Enhanced anticancer activity |

Properties

Molecular Formula |

C11H6O2 |

|---|---|

Molecular Weight |

170.16 g/mol |

IUPAC Name |

6-ethynylchromen-4-one |

InChI |

InChI=1S/C11H6O2/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h1,3-7H |

InChI Key |

KUPSDCWECBZNQZ-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC2=C(C=C1)OC=CC2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.